5-Formylpicolinic acid

Description

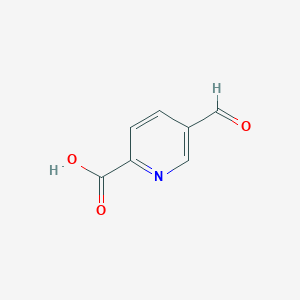

5-Formylpicolinic acid (CAS 53574-58-6) is a pyridine derivative with the molecular formula C₇H₅NO₃ and a molecular weight of 151.12 g/mol. It features a formyl (-CHO) substituent at the 5-position of the pyridine ring and a carboxylic acid (-COOH) group at the 2-position. This bifunctional structure enables diverse reactivity, including coordination chemistry and participation in condensation reactions (e.g., Schiff base formation) .

Key properties include:

Properties

IUPAC Name |

5-formylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3/c9-4-5-1-2-6(7(10)11)8-3-5/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBNWKIVJXHRLQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593895 | |

| Record name | 5-Formylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53574-58-6 | |

| Record name | 5-Formyl-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53574-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Formylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-formylpyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Formylpicolinic acid can be synthesized through several methods. One common approach involves the oxidation of 5-methylpicolinic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. Another method includes the formylation of picolinic acid derivatives using formylating agents like formic acid or formamide in the presence of catalysts .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The choice of oxidizing agent and reaction conditions is optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The formyl group in 5-FPA undergoes selective oxidation and reduction under controlled conditions:

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄, acidic aqueous medium | 5-Carboxypicolinic acid | 92% | |

| Reduction | NaBH₄, ethanol | 5-Hydroxymethylpicolinic acid | 85% |

-

Oxidation : The formyl group is oxidized to a carboxylic acid, yielding 5-carboxypicolinic acid. This reaction is pH-dependent, with optimal yields achieved under strongly acidic conditions (pH < 2).

-

Reduction : Sodium borohydride selectively reduces the formyl group to a hydroxymethyl group without affecting the pyridine ring or carboxylic acid moiety.

Nucleophilic Additions

The aldehyde group participates in nucleophilic additions, forming derivatives with amines, alcohols, and thiols:

| Nucleophile | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| Hydrazine | Ethanol, reflux | 5-Picolinoylhydrazine | Chelation agents | |

| 1,3-Propanediol | H₂SO₄, 60°C | Cyclic acetal (6-membered ring) | Protective chemistry |

-

Schiff Base Formation : Reaction with hydrazine produces hydrazones, which act as ligands for metal ions such as Zn²⁺ and Cu²⁺ .

-

Acetalization : The formyl group forms a stable acetal with diols, preventing unwanted oxidation during multi-step syntheses .

Chelation and Metal Complexation

5-FPA acts as a bidentate ligand, coordinating metals via the pyridine nitrogen and carboxylic oxygen:

| Metal Ion | Complex Structure | Stability Constant (log K) | Application | Reference |

|---|---|---|---|---|

| Mn(II) | [Mn(5-FPA)(H₂O)₃]⁺ | 4.8 ± 0.2 | Catalytic oxidation | |

| Cr(III) | [Cr(5-FPA)₂]⁻ | 9.1 ± 0.3 | Biomedical imaging |

-

Catalytic Activity : Mn(II)-5-FPA complexes activate peracetic acid (PAA) for oxidative degradation of organic pollutants, achieving 95% efficiency in 10 minutes under ambient conditions .

-

Biomedical Relevance : Cr(III)-5-FPA complexes exhibit enhanced cellular uptake compared to free chromium ions, with potential applications in glucose metabolism modulation .

Condensation Reactions

The formyl group undergoes condensation with active methylene compounds:

| Reactant | Conditions | Product | Key Feature | Reference |

|---|---|---|---|---|

| Malonic acid | Piperidine, ethanol | 5-(2-Carboxyvinyl)picolinic acid | Conjugated diene | |

| Acetophenone | NaOH, methanol | Chalcone derivative | Fluorescent probe |

-

Knoevenagel Condensation : Yields α,β-unsaturated carboxylic acids, which are precursors for polymer synthesis.

-

Cross-Coupling : Palladium-catalyzed reactions with aryl halides produce biaryl derivatives for pharmaceutical intermediates.

Degradation Pathways

5-FPA participates in microbial degradation via hydroxylation and ring-opening:

| Pathway | Enzyme | Intermediate | Final Product | Reference |

|---|---|---|---|---|

| Hydroxylation | Monooxygenase (HcdA) | 3-(2,3,5-Trihydroxyphenyl)propionic acid | CO₂ + H₂O | |

| Oxidative cleavage | Dioxygenase (HcdB) | Linear diketone | Acetyl-CoA |

Scientific Research Applications

Pharmaceutical Applications

5-Formylpicolinic acid has been investigated for its role in treating various health conditions, particularly those related to cholesterol metabolism and neurodegenerative diseases.

Cholesterol Regulation

Recent studies have highlighted the compound's ability to induce the expression of low-density lipoprotein receptors (LDLR), which play a crucial role in cholesterol metabolism. By enhancing LDLR activity, this compound may help lower circulating cholesterol levels, thereby reducing the risk of cardiovascular diseases such as atherosclerosis and hyperlipidemia. This mechanism is particularly relevant for patients predisposed to elevated cholesterol levels or related conditions .

Neuroprotective Effects

Research indicates that compounds derived from the kynurenine pathway, including this compound, may exert neuroprotective effects. These compounds have been linked to the modulation of neuroinflammation and oxidative stress, which are significant contributors to neurodegenerative diseases like Alzheimer's and Parkinson's disease. The ability of this compound to influence these pathways suggests its potential as a therapeutic agent in neuroprotection .

Agricultural Applications

This compound has also been explored for its herbicidal properties. Research indicates that derivatives of picolinic acid can effectively control various weed species while being safe for crop plants. This makes them valuable in agricultural practices aimed at improving crop yield and sustainability. The compound's efficacy against both annual and perennial weeds has been documented, showcasing its potential as a selective herbicide .

Biochemical Research

In biochemical studies, this compound serves as an important intermediate in the synthesis of various compounds used in research. Its structural properties allow for modifications that can lead to the development of novel therapeutic agents or research tools. The compound's involvement in the kynurenine pathway further emphasizes its significance in metabolic studies related to tryptophan metabolism .

Case Study: Cholesterol Regulation

A study demonstrated that administering this compound to animal models resulted in a significant increase in LDLR expression, leading to a marked decrease in serum cholesterol levels. This finding supports its use as a potential treatment for hypercholesterolemia .

Case Study: Neurodegenerative Disease

Another research project focused on the effects of kynurenine metabolites on neuronal health. The study found that higher concentrations of this compound correlated with reduced markers of oxidative stress in neuronal cultures, suggesting its protective role against neurodegeneration .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 5-formylpicolinic acid involves its interaction with various molecular targets. In biological systems, it can chelate metal ions, affecting the activity of metalloenzymes. It may also interact with nucleic acids and proteins, influencing cellular processes such as gene expression and

Biological Activity

5-Formylpicolinic acid (5-FPA) is a derivative of picolinic acid, a compound known for its diverse biological activities. This article explores the biological activity of 5-FPA, focusing on its antimicrobial properties, antiviral efficacy, and potential applications in treating metabolic disorders. The findings are supported by case studies and research data.

Overview of this compound

5-FPA is synthesized from picolinic acid and has garnered attention due to its potential therapeutic applications. Picolinic acid itself is involved in various biological processes, including metal ion chelation and modulation of immune responses.

Antimicrobial Activity

Research has demonstrated that picolinic acid exhibits significant antimicrobial activity against various pathogens, which may extend to its derivatives like 5-FPA.

- Mechanism of Action : Picolinic acid enhances macrophage activity against Mycobacterium avium complex (MAC). Studies indicate that it can potentiate the effects of antimycobacterial drugs such as clarithromycin and rifampicin, suggesting a synergistic effect when used in combination therapies .

- Case Study : A study involving MAC-infected macrophages showed that the addition of picolinic acid significantly reduced bacterial counts, highlighting its potential as an adjunctive treatment in MAC infections .

Antiviral Properties

Recent findings have established the antiviral capabilities of picolinic acid and its derivatives against enveloped viruses.

- Broad-Spectrum Activity : Picolinic acid has been shown to inhibit the entry of several enveloped viruses, including SARS-CoV-2 and influenza A virus. The mechanism involves compromising viral membrane integrity and inhibiting virus-cell fusion .

- Preclinical Efficacy : In animal models, treatment with picolinic acid demonstrated promising antiviral effects, indicating its potential for further development as an antiviral agent .

Cholesterol Regulation and Metabolic Effects

5-FPA may also play a role in lipid metabolism, particularly through its influence on low-density lipoprotein (LDL) receptor activity.

- Cholesterol Lowering : Research indicates that compounds derived from picolinic acid can significantly increase LDL receptor expression, leading to lower circulating cholesterol levels. This effect is crucial for managing conditions like hypercholesterolemia and cardiovascular diseases .

- Mechanistic Insights : The induction of LDL receptors enhances the clearance of LDL particles from circulation, which is beneficial for cardiovascular health. This property suggests that 5-FPA could be explored for therapeutic interventions in metabolic disorders .

Summary of Research Findings

The following table summarizes key findings related to the biological activity of this compound:

Comparison with Similar Compounds

Table 1: Comparative Overview of 5-Formylpicolinic Acid and Analogs

Structural and Functional Differences

Substituent Effects: Electron-Withdrawing Groups: The formyl group in this compound enhances electrophilicity, favoring reactions like nucleophilic addition. Steric Considerations: Bulky substituents (e.g., 4-formylphenyl) may hinder coordination with metal ions compared to the smaller formyl group in this compound .

Physicochemical Properties :

- Molecular Weight : this compound has the lowest molecular weight (151.12 g/mol), enhancing solubility in polar solvents. Derivatives like 5-(4-formylphenyl)-picolinic acid (227.2 g/mol) are less soluble due to extended aromatic systems .

- Storage Stability : Most analogs (e.g., 5-(3-fluorophenyl)picolinic acid) require similar storage conditions (2–8°C, inert atmosphere), but fluorinated derivatives may exhibit greater stability under acidic conditions .

Applications :

- Pharmaceutical Research : this compound’s bifunctional structure makes it ideal for synthesizing metal-organic frameworks (MOFs) or Schiff bases. Fluorophenyl analogs are prioritized in drug discovery for their bioactivity, such as kinase inhibition .

- Cost and Availability : this compound is commercially available at 97% purity (Leyan Reagent), while analogs like 5-(4-formylphenyl)-picolinic acid are niche products with higher costs ($240/1g) .

Research Findings and Trends

- Reactivity: The formyl group in this compound enables efficient condensation reactions, unlike cyano or fluorophenyl derivatives, which are less reactive toward nucleophiles .

- Biological Activity : Fluorinated analogs (e.g., 5-(3-fluorophenyl)picolinic acid) show higher binding affinity to biological targets due to fluorine’s electronegativity and metabolic stability .

- Synthetic Utility : this compound is a versatile building block for heterocycles, while methyl- or bromo-substituted analogs (e.g., methyl 6-bromo-5-fluoropicolinate) serve as intermediates in cross-coupling reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.